Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a benzyl ester group and a formyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzyl bromoacetate and 4-formyl-1H-pyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzyl 2-(4-carboxy-1H-pyrazol-1-yl)acetate.
Reduction: Benzyl 2-(4-hydroxymethyl-1H-pyrazol-1-yl)acetate.
Substitution: Various benzyl 2-(4-substituted-1H-pyrazol-1-yl)acetates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Biological Probes: Used in the design of probes for studying biological pathways and enzyme activities.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Benzyl 2-(4-hydroxymethyl-1H-pyrazol-1-yl)acetate
- Benzyl 2-(4-carboxy-1H-pyrazol-1-yl)acetate
- Benzyl 2-(4-methyl-1H-pyrazol-1-yl)acetate
Comparison:
- Benzyl 2-(4-hydroxymethyl-1H-pyrazol-1-yl)acetate: Similar in structure but with a hydroxymethyl group instead of a formyl group, leading to different reactivity and potential biological activities.
- Benzyl 2-(4-carboxy-1H-pyrazol-1-yl)acetate: Contains a carboxylic acid group, making it more acidic and potentially more soluble in water.
- Benzyl 2-(4-methyl-1H-pyrazol-1-yl)acetate: Features a methyl group, which may result in different steric and electronic properties, affecting its reactivity and interactions.
Uniqueness: Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the formyl group, which provides a versatile functional handle for further chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
benzyl 2-(4-formylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C13H12N2O3/c16-9-12-6-14-15(7-12)8-13(17)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
InChI Key |
MFOXBTCGEMJNBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C=N2)C=O |
Origin of Product |
United States |
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